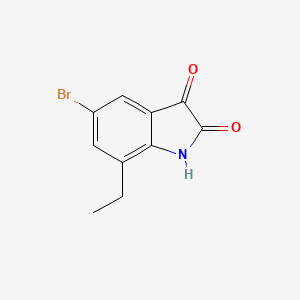

5-Bromo-7-ethylindoline-2,3-dione

Übersicht

Beschreibung

5-Bromo-7-ethylindoline-2,3-dione is a chemical compound that belongs to the family of indole-2,3-diones, derived from indole . It has a molecular weight of 254.08 g/mol .

Molecular Structure Analysis

The molecular formula of 5-Bromo-7-ethylindoline-2,3-dione is C10H8BrNO2 . The exact mass is 252.97400 and it has a LogP value of 2.28430 . Detailed structural analysis such as single-crystal X-ray diffraction or Hirshfeld surface analysis are not available in the current literature .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-7-ethylindoline-2,3-dione are not fully detailed in the current literature. It has a molecular weight of 254.08000 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Antiproliferative/Cytotoxic Activity

5-Bromo derivatives of indole phytoalexins, which include 5-Bromo-7-ethylindoline-2,3-dione, have been screened for antiproliferative/cytotoxic activity against human cancer cell lines . Some analogues have shown activity that is better or comparable to that of cisplatin, a common chemotherapy drug .

Antifungal Activities

Indole phytoalexins, which include 5-Bromo-7-ethylindoline-2,3-dione, exhibit a wide range of antifungal activities .

Antibacterial Effect

These compounds also have moderate antibacterial effects .

Antiprotozoal Activity

Indole phytoalexins have been found to have antiprotozoal activity .

Anti-aggregation Effect

The anti-aggregation effect of these compounds has been demonstrated in the cerebrospinal fluid of patients with multiple sclerosis .

Cancer Chemopreventive Properties

Indole phytoalexins have been shown to have cancer chemopreventive properties . High consumption of cruciferous vegetables, which are prolific producers of indole phytoalexins, may decrease human cancer risk .

Use in Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which include 5-Bromo-7-ethylindoline-2,3-dione, have gained significant attention for their potential use in pharmaceutical synthesis .

Use in Organic Synthesis and Photochromic Materials

These compounds have applications in organic synthesis and photochromic materials .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-7-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-5-3-6(11)4-7-8(5)12-10(14)9(7)13/h3-4H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGQHGOEVARVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)Br)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429038 | |

| Record name | 5-bromo-7-ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-ethylindoline-2,3-dione | |

CAS RN |

34921-60-3 | |

| Record name | 5-bromo-7-ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B1336161.png)

![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)